A Technical Guide to Boc-L-Isoleucine Hemihydrate: Properties, Applications, and Analytical Protocols
A Technical Guide to Boc-L-Isoleucine Hemihydrate: Properties, Applications, and Analytical Protocols
Abstract
This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate (Boc-L-isoleucine hemihydrate), a pivotal amino acid derivative for peptide synthesis and pharmaceutical research. The document elucidates its core chemical and physical properties, safe handling procedures, and its critical role as a chiral building block. Furthermore, it details standardized protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Boc-L-Isoleucine Hemihydrate in Peptide Chemistry
N-α-(tert-Butoxycarbonyl)-L-isoleucine hemihydrate is a derivative of the essential amino acid L-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This strategic protection is fundamental to the Boc-based strategy of solid-phase peptide synthesis (SPPS), a methodology developed by Nobel laureate Bruce Merrifield.[1] The Boc group effectively prevents undesired reactions at the N-terminus during peptide chain elongation, ensuring the precise incorporation of isoleucine into the desired sequence.[1][2]
The hemihydrate form indicates the presence of one molecule of water for every two molecules of Boc-L-isoleucine. This crystalline form is often favored for its stability and ease of handling.[3] The unique branched side-chain of isoleucine introduces steric hindrance, making the selection of appropriate coupling reagents and reaction conditions crucial for efficient peptide bond formation.[4] This guide will delve into the essential chemical properties that dictate its reactivity and provide practical, field-proven insights for its application and analysis.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Boc-L-isoleucine hemihydrate is paramount for its effective use in synthesis and research. These properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | bis((2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid);hydrate | [5] |
| Synonyms | Boc-L-Ile-OH·½H₂O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [3] |
| CAS Number | 204138-23-8 | [3] |
| Molecular Formula | C₁₁H₂₁NO₄·½H₂O | [3] |
| Molecular Weight | 240.30 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | 55 - 73 °C (Note: Reported ranges vary, e.g., 55-65 °C, 69-73 °C) | [3][6] |
| Optical Rotation | [α]D²⁰ = +10.5 ± 1.5° (c=1 in EtOH) | [3] |
| Solubility | Soluble in methanol; Insoluble in water. Quantitative data not readily available. | [7] |
It is important to note the variability in the reported melting point, which may be attributed to differences in purity, crystalline form, or measurement technique. Researchers should consider the value stated in the certificate of analysis for their specific lot.
Applications in Synthesis and Research
Boc-L-isoleucine hemihydrate is a cornerstone in several areas of scientific endeavor:
-
Peptide Synthesis : As a fundamental building block, it is extensively used in the synthesis of therapeutic peptides and other biologically active polypeptides. The Boc protecting group's stability and facile cleavage under acidic conditions make it ideal for stepwise peptide elongation.[2][3]
-
Pharmaceutical Research and Drug Development : The incorporation of isoleucine residues is critical for the biological activity of many peptide-based drugs. Boc-L-isoleucine hemihydrate serves as a key starting material in the development of novel therapeutics for a range of conditions, including metabolic disorders and cancer.[2]
-
Protein Engineering and Functional Studies : Researchers utilize this compound to create modified proteins to study structure-function relationships, protein folding mechanisms, and the specific roles of isoleucine in protein-protein interactions and overall stability.[3]
Safety, Handling, and Storage
While Boc-L-isoleucine hemihydrate is not classified as a hazardous substance according to OSHA and GHS standards, adherence to good laboratory practice is essential.[8][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Handling : Avoid inhalation of dust by handling in a well-ventilated area or using a fume hood. Minimize dust generation during transfer.[8]
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[3]
-
First Aid Measures :
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Analytical Characterization Protocols
Rigorous analytical characterization is crucial to confirm the identity and purity of Boc-L-isoleucine hemihydrate. The following sections provide detailed, step-by-step methodologies for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. While the following data is based on the anhydrous form, the hemihydrate will show a similar spectrum with the addition of a water peak.
¹H NMR (Proton NMR) Protocol:
-
Sample Preparation : Dissolve 5-10 mg of Boc-L-isoleucine hemihydrate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis :
-
Expected Chemical Shifts (in CDCl₃) :
-
δ ~5.02 ppm (doublet, 1H, NH)
-
δ ~4.30 ppm (doublet of doublets, 1H, α-CH)
-
δ ~1.83-1.99 ppm (multiplet, 1H, β-CH)
-
δ ~1.46 ppm (singlet, 9H, Boc C(CH₃)₃)
-
δ ~1.15-1.54 ppm (multiplet, 2H, γ-CH₂)
-
δ ~0.98 ppm (doublet, 3H, γ-CH₃)
-
δ ~0.94 ppm (triplet, 3H, δ-CH₃)[7]
-
-
The presence of water in the hemihydrate will result in a peak (typically broad) in the spectrum, the position of which is solvent-dependent.
-
¹³C NMR (Carbon NMR) Protocol:
-
Sample Preparation : Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) as for ¹H NMR.
-
Data Acquisition : Acquire the ¹³C NMR spectrum.
-
Data Analysis :
-
Expected Chemical Shifts (in CDCl₃) :
-
δ ~177.2 ppm (C=O, carboxylic acid)
-
δ ~155.9 ppm (C=O, Boc)
-
δ ~80.2 ppm (C, Boc quaternary)
-
δ ~58.0 ppm (α-C)
-
δ ~37.9 ppm (β-C)
-
δ ~28.5 ppm (CH₃, Boc)
-
δ ~25.0 ppm (γ-CH₂)
-
δ ~15.7 ppm (γ-CH₃)
-
δ ~11.8 ppm (δ-CH₃)[7]
-
-
Caption: Structural assignments for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
FT-IR Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation : Place a small amount of the solid Boc-L-isoleucine hemihydrate powder directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis :
-
Expected Characteristic Peaks :
-
~3348 cm⁻¹ : N-H stretching (amide).
-
~2970 cm⁻¹ : C-H stretching (aliphatic).
-
~1710 cm⁻¹ : C=O stretching (carboxylic acid).
-
~1660 cm⁻¹ : C=O stretching (Boc urethane).
-
~1504 cm⁻¹ : N-H bending (amide II).
-
~1368 cm⁻¹ : C-H bending (gem-dimethyl of Boc group).
-
~1159 cm⁻¹ : C-O stretching.[7]
-
-
The presence of water of hydration may lead to a broad O-H stretching band in the region of 3500-3200 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of Boc-L-isoleucine hemihydrate.
Reversed-Phase HPLC Protocol:
-
System Preparation :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm.
-
-
Sample Preparation : Prepare a sample solution of Boc-L-isoleucine hemihydrate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Gradient Elution :
-
Start with a gradient of 10-90% Mobile Phase B over 20-30 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate the column.
-
-
Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity of ≥99% is common for this reagent.[3]
Caption: General workflow for HPLC purity analysis.
Conclusion
Boc-L-isoleucine hemihydrate is an indispensable reagent in modern peptide chemistry and pharmaceutical development. Its well-defined chemical properties, coupled with established protocols for its use and analysis, make it a reliable and efficient building block for the synthesis of complex peptides. This guide provides the foundational technical knowledge required for its effective and safe application in a research and development setting. By understanding its characteristics and employing rigorous analytical validation, scientists can ensure the integrity and success of their synthetic endeavors.
References
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Fisher Scientific. (2024). Safety Data Sheet: N-Boc-L-isoleucine hemihydrate. Link
-
Central Drug House. (n.d.). Safety Data Sheet: Boc-L-isoleucine. Link
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Carl Roth. (2021). Safety Data Sheet: Boc-L-Isoleucine hemihydrate. Link
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CJ Europe GmbH. (2020). Safety Data Sheet: L-Isoleucine Feed Grade. Link
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ChemicalBook. (2023). BOC-L-Isoleucine. Link
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Chem-Impex. (n.d.). Boc-L-isoleucine. Link
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BenchChem. (2025). An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure. Link
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Sigma-Aldrich. (n.d.). Boc-Ile-OH. Link
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BOC Sciences. (n.d.). Boc-L-isoleucine hemihydrate.
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BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Boc-L-Isoleucine (Boc-L-Ile-OH). Link
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Chem-Impex. (n.d.). Boc-L-isoleucine hemihydrate. Link
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PubChem. (n.d.). Boc-L-isoleucine hemihydrate. Link
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SpectraBase. (n.d.). Boc-Ile-OH 1H NMR Spectrum. Link
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ChemicalBook. (n.d.). BOC-L-Isoleucine (13139-16-7) 1H NMR. Link
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MedchemExpress. (n.d.). Certificate of Analysis: Boc-L-Ile-OH. Link
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isoleucine. Link
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Carl Roth. (n.d.). Boc-L-Isoleucine hemihydrate. Link
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ResearchGate. (2020). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Link
-
ResearchGate. (n.d.). FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Link
-
ChemicalBook. (n.d.). L-Isoleucine(73-32-5) IR Spectrum. Link
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Carl Roth. (n.d.). Boc-L-Isoleucine hemihydrate, 25 g. Link
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Carl Roth. (n.d.). Boc-L-Isoleucine hemihydrate, 5 g. Link
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ACG Publications. (n.d.). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Link
-
AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis. Link
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